1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea
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Overview
Description
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea typically involves multiple steps, starting with the preparation of the indole and pyrimidine moieties. The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The pyrimidine derivative can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-1H-indol-3-yl)acetamide:
4-(1H-Indol-3-yl)butanoic acid: Known for its use in receptor studies and as a synthetic intermediate.
Uniqueness
1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea is unique due to its specific combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22ClN7S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methylthiourea |
InChI |
InChI=1S/C19H22ClN7S/c1-11-8-12(2)25-18(24-11)26-17(27-19(28)21-3)22-7-6-13-10-23-16-5-4-14(20)9-15(13)16/h4-5,8-10,23H,6-7H2,1-3H3,(H3,21,22,24,25,26,27,28) |
InChI Key |
KXYVNZYWKUEDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=S)NC)C |
Origin of Product |
United States |
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